molecular formula C8H7BrN4 B13593818 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13593818
M. Wt: 239.07 g/mol
InChI Key: CWIUSUGUJVDJFB-UHFFFAOYSA-N
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Description

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-bromopyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative under acidic conditions . Another method involves the direct bromination of 5-(pyridin-2-yl)-1H-pyrazol-3-amine using bromine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the target protein, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromopyridine and pyrazole moieties in 5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine makes it a versatile compound with unique reactivity and binding characteristics. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

5-(3-bromopyridin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,(H3,10,12,13)

InChI Key

CWIUSUGUJVDJFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=NN2)N)Br

Origin of Product

United States

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